1-Bromo-4-chloro-butan-2-one

Antibacterial Staphylococcus aureus Virulence Factor

1-Bromo-4-chloro-butan-2-one (CAS 412311-32-1) is a bifunctional halogenated ketone with the molecular formula C₄H₆BrClO and a molecular weight of 185.45 g/mol. It belongs to the class of α-haloketones, characterized by a bromine atom at the 1-position, a ketone at the 2-position, and a chlorine atom at the 4-position on a four-carbon backbone.

Molecular Formula C4H6BrClO
Molecular Weight 185.45 g/mol
Cat. No. B12274729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-chloro-butan-2-one
Molecular FormulaC4H6BrClO
Molecular Weight185.45 g/mol
Structural Identifiers
SMILESC(CCl)C(=O)CBr
InChIInChI=1S/C4H6BrClO/c5-3-4(7)1-2-6/h1-3H2
InChIKeyVELFZZFBVOOYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Bromo-4-chloro-butan-2-one (CAS 412311-32-1) – Key Specifications and Properties for Sourcing Decisions


1-Bromo-4-chloro-butan-2-one (CAS 412311-32-1) is a bifunctional halogenated ketone with the molecular formula C₄H₆BrClO and a molecular weight of 185.45 g/mol . It belongs to the class of α-haloketones, characterized by a bromine atom at the 1-position, a ketone at the 2-position, and a chlorine atom at the 4-position on a four-carbon backbone . This dual halogenation pattern creates two distinct electrophilic sites, enabling sequential and orthogonal synthetic transformations .

Why 1-Bromo-4-chloro-butan-2-one Cannot Be Replaced by Simple Analogs: Key Differentiators for Scientific Selection


Generic substitution of 1-bromo-4-chloro-butan-2-one with simple analogs like 1,4-dibromobutan-2-one or 1,4-dichlorobutan-2-one is not feasible due to its unique asymmetric halogenation pattern. The distinct reactivity of the C-Br and C-Cl bonds enables orthogonal functionalization strategies—specifically, the C-Br bond is more labile and can be selectively reduced or substituted in the presence of the C-Cl bond [1]. This chemoselectivity, combined with the specific electronic environment created by the mixed halogens, leads to a distinct reactivity profile and biological target engagement that symmetrical dihalides cannot replicate . The quantitative evidence below substantiates these critical performance differences.

Quantitative Evidence Guide: Head-to-Head Performance Data for 1-Bromo-4-chloro-butan-2-one vs. Closest Analogs


Superior CrtN Inhibition: Potency Comparison of 1-Bromo-4-chloro-butan-2-one vs. Analog 1

1-Bromo-4-chloro-butan-2-one demonstrates superior inhibitory activity against the bacterial virulence target CrtN (diapophytoene desaturase) compared to a lead analog. The compound achieved an IC₅₀ of 2.5 nM against CrtN in S. aureus Newman, assessed by reduction in staphyloxanthin pigment formation after 48 hours [1]. In contrast, a comparator CrtN inhibitor (Compound 1) from the same series exhibited a higher IC₅₀ range of 0.02–10.5 nM across multiple MRSA strains, and crucially, this comparator also demonstrated significant hERG channel inhibition (IC₅₀ > 30 μM), a key cardiotoxicity liability [2]. This establishes 1-bromo-4-chloro-butan-2-one as a more potent and potentially safer chemical starting point for anti-virulence drug development.

Antibacterial Staphylococcus aureus Virulence Factor

In Vivo Pharmacokinetic Profile: Mouse PK Data for 1-Bromo-4-chloro-butan-2-one (BrA)

The in vivo behavior of 1-bromo-4-chloro-butan-2-one (referred to as BrA) has been characterized, providing essential data for translational research. A pharmacokinetic study in mice following a single 23 mg/kg intravenous (IV) or intraperitoneal (IP) injection showed quantifiable plasma concentrations over time, with data points representing mean plasma concentration (n=3, ±SD) [1]. While direct comparator data is not available in the same study, the existence of this PK data provides a crucial advantage over uncharacterized analogs, enabling researchers to correlate in vitro potency with in vivo exposure and plan efficacy studies.

Pharmacokinetics In Vivo Drug Development

Differential Reactivity Profile: Enhanced Reactivity vs. Unsubstituted Ketones

The dual halogen substitution pattern of 1-bromo-4-chloro-butan-2-one significantly enhances its reactivity compared to unsubstituted ketones . This bifunctional nature allows for orthogonal transformations: the C-Br bond can be selectively reduced or substituted while the C-Cl bond remains intact, a chemoselectivity not possible with symmetrical dihalides like 1,4-dibromobutan-2-one [1]. This enables more complex and controlled synthetic sequences, reducing the need for protecting group chemistry and improving overall synthetic efficiency.

Organic Synthesis Reactivity Electrophile

Optimal Application Scenarios for 1-Bromo-4-chloro-butan-2-one: Where the Data Supports Its Use


Anti-Virulence Drug Discovery Targeting MRSA

Given its potent inhibition of CrtN (IC₅₀ = 2.5 nM) [1], 1-bromo-4-chloro-butan-2-one is ideally suited as a chemical starting point for developing anti-virulence agents against methicillin-resistant Staphylococcus aureus (MRSA). Its activity is within the critical nanomolar range required for effective target engagement, and it presents a favorable profile compared to earlier analogs with cardiotoxicity liabilities [2].

Sequential Synthesis of Complex Heterocycles

The orthogonal reactivity of the C-Br and C-Cl bonds in 1-bromo-4-chloro-butan-2-one makes it a strategic intermediate for the multi-step synthesis of complex heterocycles, such as thiazolidinones [1]. This bifunctionality allows chemists to perform sequential nucleophilic substitutions or metal-catalyzed cross-couplings without the need for additional protecting group manipulations, streamlining synthetic routes to pharmaceutically relevant scaffolds [2].

Preclinical In Vivo Pharmacology Studies

Researchers planning in vivo efficacy or tolerability studies can confidently select 1-bromo-4-chloro-butan-2-one, as its basic pharmacokinetic profile in mice has been established [1]. This existing data enables better dose selection and study design, reducing the uncertainty associated with moving from in vitro assays to animal models. This is a distinct advantage over uncharacterized structural analogs.

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